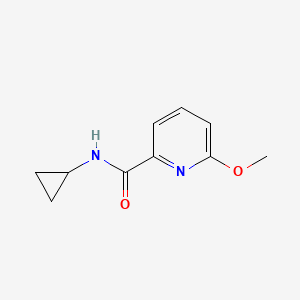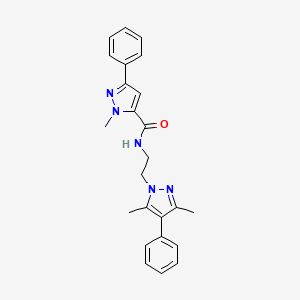![molecular formula C12H21NO2 B2726417 N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine CAS No. 1335041-99-0](/img/structure/B2726417.png)
N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine is a compound with the molecular formula C12H21NO2. It is a derivative of cyclobutylamine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.
Mechanism of Action
Target of Action
N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine, also known as tert-butyl N-[1-(prop-2-en-1-yl)cyclobutyl]carbamate, is a compound that primarily targets amino groups in organic synthesis . The compound is used as a protecting group for amino functionalities, which are key functionalities present in several compounds such as natural products, amino acids, and peptides .
Mode of Action
The mode of action of this compound involves the protection and deprotection of amino groups. The compound, being a tert-butyloxycarbonyl (Boc) group, is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The deprotection of the N-Boc group can be achieved using various methods, including the use of oxalyl chloride .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the synthesis of compounds with amino functionalities. The compound plays a crucial role in selectively forming bonds of interest while minimizing competing reactions with reactive functional groups .
Result of Action
The result of the action of this compound is the protection of amino groups, allowing for selective bond formation in synthetic pathways. This can lead to the successful synthesis of a wide range of compounds, including natural products, amino acids, and peptides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to protect amino groups can be affected by the pH of the reaction environment, the temperature, and the presence of other reactive species . Furthermore, the choice of solvent can also play a significant role, with some solvents potentially leading to higher yields and more efficient reactions .
Biochemical Analysis
Biochemical Properties
The “N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine” or “tert-butyl N-[1-(prop-2-en-1-yl)cyclobutyl]carbamate” is used in the protection of amines, amino acids, and peptides under heterogeneous conditions . The compound interacts with various biomolecules during the protection process
Molecular Mechanism
The molecular mechanism of “this compound” or “tert-butyl N-[1-(prop-2-en-1-yl)cyclobutyl]carbamate” involves the protection of amines. The compound is used to protect amines in a chemoselective manner . The process involves the use of di-tert-butyl dicarbonate and a catalyst in ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine typically involves the protection of the amine group in cyclobutylamine with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and yields the desired Boc-protected amine in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves the same reagents and conditions but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine undergoes several types of chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Various alkyl halides, acyl chlorides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions can yield a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine is used in various scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
N-Boc-cyclobutylamine: Similar structure but without the prop-2-en-1-yl group.
N-Boc-[1-(prop-2-en-1-yl)cyclopropyl]amine: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
N-Boc-[1-(prop-2-en-1-yl)cyclohexyl]amine: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness
N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine is unique due to its specific ring structure and the presence of the prop-2-en-1-yl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-(1-prop-2-enylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-7-12(8-6-9-12)13-10(14)15-11(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIHVVUKXANZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2726337.png)



![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)




![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2726354.png)

![2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2726357.png)
